molecular formula C19H21NO2 B2727827 1-(2-Phenylmorpholino)-2-(m-tolyl)ethanone CAS No. 953946-58-2

1-(2-Phenylmorpholino)-2-(m-tolyl)ethanone

Cat. No.: B2727827
CAS No.: 953946-58-2
M. Wt: 295.382
InChI Key: QPBBSXCMVHWCJX-UHFFFAOYSA-N
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Description

1-(2-Phenylmorpholino)-2-(m-tolyl)ethanone is an organic compound that features a morpholine ring substituted with a phenyl group and an ethanone moiety substituted with a m-tolyl group

Scientific Research Applications

1-(2-Phenylmorpholino)-2-(m-tolyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Phenylmorpholino)-2-(m-tolyl)ethanone typically involves the reaction of 2-phenylmorpholine with m-tolylacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Phenylmorpholino)-2-(m-tolyl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Mechanism of Action

The mechanism of action of 1-(2-Phenylmorpholino)-2-(m-tolyl)ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Phenylmorpholino)-2-(p-tolyl)ethanone: Similar structure but with a p-tolyl group instead of m-tolyl.

    1-(2-Phenylmorpholino)-2-(o-tolyl)ethanone: Similar structure but with an o-tolyl group instead of m-tolyl.

    1-(2-Phenylpiperidino)-2-(m-tolyl)ethanone: Similar structure but with a piperidine ring instead of a morpholine ring.

Uniqueness

1-(2-Phenylmorpholino)-2-(m-tolyl)ethanone is unique due to the presence of both a morpholine ring and a m-tolyl group, which confer specific chemical and physical properties. These structural features may result in distinct reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-(3-methylphenyl)-1-(2-phenylmorpholin-4-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-15-6-5-7-16(12-15)13-19(21)20-10-11-22-18(14-20)17-8-3-2-4-9-17/h2-9,12,18H,10-11,13-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPBBSXCMVHWCJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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